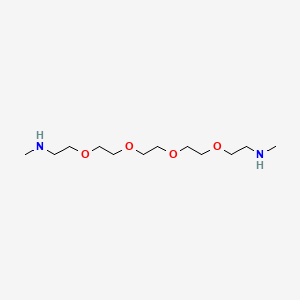

MeNH-PEG4-NHMe

Description

Overview of Poly(ethylene glycol) (PEG) and Oligo(ethylene glycol) (OEG) Architectures in Contemporary Research

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer made from repeating ethylene (B1197577) oxide units. sigmaaldrich.comnih.gov Materials with a molecular weight below 20,000 g/mol are typically referred to as PEGs, while those with higher molecular weights are known as polyethylene (B3416737) oxides (PEOs). sigmaaldrich.com PEGs are soluble in water and many organic solvents. sigmaaldrich.com Their non-toxic and generally non-immunogenic nature has led to their widespread use in biomedical applications. sigmaaldrich.comsigmaaldrich.com

The structure of PEGs can be linear, branched, Y-shaped, or multi-armed. sigmaaldrich.com This architectural diversity allows for a wide range of applications. For instance, the introduction of oligo(ethylene glycol) (OEG) or PEG chains can influence the interaction and cellular internalization of DNA complexes. nih.gov Different architectures, such as block copolymers and comb-type statistical copolymers, exhibit varying levels of cellular uptake. nih.gov

PEGylation, the process of attaching PEG chains to molecules like peptides, proteins, or oligonucleotides, is a common strategy to improve the pharmacokinetic properties of drugs. sigmaaldrich.comnih.gov This modification can enhance solubility, stability, and circulation time while reducing immunogenicity. sigmaaldrich.combiochempeg.com PEG hydrogels, which are crosslinked networks of PEG chains, are extensively used in tissue engineering and for the controlled release of therapeutics due to their resistance to protein adhesion and biodegradation. sigmaaldrich.comsigmaaldrich.com

The Significance of Terminal Functionalization in PEG/OEG Systems for Precision Bioconjugation and Materials Science

The utility of PEG and OEG in advanced applications is greatly enhanced by the chemical modification of their terminal hydroxyl groups. sigmaaldrich.compreprints.org Unmodified PEG is relatively inert, but by replacing the terminal hydroxyl groups with reactive functional groups, scientists can create activated PEGs for crosslinking and conjugation. sigmaaldrich.compreprints.org This process, known as functionalization, is critical for bioconjugation, the covalent attachment of PEG to biomolecules. sigmaaldrich.com

A variety of functional groups can be introduced, including amines, carboxylic acids, thiols, maleimides, azides, and alkynes. biochempeg.comaxispharm.com This allows for specific chemical reactions to link PEG to drugs, proteins, or surfaces. For example, amine-terminated PEGs are versatile intermediates for creating other PEG derivatives and for linking to molecules via amide or carbamate (B1207046) bonds. google.com

The choice of functional group is crucial for the intended application. Homobifunctional PEGs possess the same reactive group at both ends, while heterobifunctional PEGs have different functional groups, enabling sequential and controlled conjugation of two different molecules. sigmaaldrich.comaxispharm.com This precision is vital in constructing complex architectures like antibody-drug conjugates (ADCs), where a linker connects a monoclonal antibody to a cytotoxic drug. broadpharm.com The functional groups on the PEG linker determine how it attaches to both the antibody and the drug, impacting the stability and efficacy of the ADC. broadpharm.com

In materials science, functionalized OEGs are used to create surface coatings that can both covalently immobilize proteins and resist non-specific protein adsorption, a desirable feature for biosensors and biomedical devices. researchgate.netnih.gov For instance, surfaces functionalized with OEG-terminated molecules can effectively resist the binding of unwanted proteins. researchgate.net

Definition and Importance of Discrete Poly(ethylene glycol) (dPEG®) Linkers in Molecular Design

While traditional PEGs are a mixture of polymers with a range of molecular weights (a characteristic known as polydispersity), discrete Poly(ethylene glycol) (dPEG®) linkers are single chemical compounds with a precisely defined structure and molecular weight. lubio.chnih.gov Each dPEG® product consists of a specific number of ethylene oxide units, resulting in a single, distinct molecule. nih.gov This uniformity overcomes many of the challenges associated with polydisperse PEGs, where the mixture of different chain lengths can lead to inconsistencies in bioconjugation and purification.

The precise nature of dPEG® linkers is crucial for applications requiring high levels of control and reproducibility, such as in the development of therapeutic antibody-drug conjugates (ADCs) and molecular diagnostics. lubio.chnih.gov In ADC design, the length and positioning of the dPEG® linker can be optimized to control the distance between the antibody and the payload, improve the solubility and stability of the ADC, and reduce aggregation. lubio.ch

The benefits of using dPEG® linkers in molecular design include:

Improved Pharmacokinetics: Enhanced solubility and stability of the conjugated molecule. biochempeg.com

Increased Circulation Time: Reduced renal clearance leads to a longer half-life in the body. biochempeg.com

Decreased Toxicity: A better safety profile due to reduced immunogenicity and antigenicity. biochempeg.com

The ability to synthesize dPEG® linkers with various architectures and a wide array of functional groups allows for the precise tailoring of biopharmaceutical products. nih.gov

Contextualizing N,N'-Dimethylamino-Tetra(ethylene glycol) (MeNH-PEG4-NHMe) within the Homobifunctional Amine-Terminated Oligo(ethylene glycol) Landscape

N,N'-Dimethylamino-Tetra(ethylene glycol), also represented as this compound, is a specific example of a homobifunctional amine-terminated oligo(ethylene glycol). "Homobifunctional" signifies that both ends of the OEG chain are terminated with the same functional group, in this case, a secondary amine (methylamino group). axispharm.com The "tetra(ethylene glycol)" or "PEG4" part of the name indicates that the molecule contains four repeating ethylene glycol units.

This compound belongs to a broader class of amine-terminated PEGs (NH2-PEGs), which are widely used as chemical linkers. axispharm.comgoogle.com The terminal amine groups are nucleophilic and can react with various electrophilic groups to form stable covalent bonds, making them valuable for bioconjugation. conicet.gov.ar

The landscape of homobifunctional amine-terminated OEGs includes molecules with varying lengths of the ethylene glycol chain (e.g., di-, tri-, hexa-ethylene glycol) and different types of amine termini (primary or secondary amines). The choice of linker length and the nature of the amine group can influence the linker's properties, such as its water solubility, flexibility, and reactivity. The methyl groups on the amines of this compound, for instance, can affect the nucleophilicity and steric hindrance at the reaction site compared to a primary amine-terminated equivalent.

These linkers are crucial building blocks in creating more complex molecules. For example, they can be used to connect peptides, proteins, or other biomolecules to surfaces or nanoparticles, or to crosslink molecules to form hydrogels. sigmaaldrich.comfigshare.com

Historical Development of Amine-Terminated Poly(ethylene glycol) Derivatives in Scientific Disciplines

The journey of amine-terminated poly(ethylene glycol) derivatives is closely tied to the broader history of PEGylation, a field that began to gain significant traction in the late 1970s. nih.gov The initial goal of PEGylation was to improve the therapeutic properties of proteins and other biomolecules. nih.gov Early methods focused on attaching PEG chains to nucleophilic amino groups on proteins, often utilizing acylation or alkylation reactions. conicet.gov.ar

The need for more controlled and specific conjugation spurred the development of PEGs with defined functional groups at their termini. Amine-terminated PEGs emerged as particularly useful intermediates because the terminal amine group could be readily reacted to form stable linkages and could also serve as a precursor for creating other functionalized PEGs. google.com

Over the years, synthetic methods for producing amine-terminated PEGs have evolved. Early methods sometimes involved harsh reaction conditions or the use of hazardous reagents. google.com More recent developments have focused on creating more efficient and scalable syntheses to produce high-purity amine-functionalized PEGs. acs.org

A significant advancement in the field was the move from polydisperse PEGs to discrete PEGs (dPEGs®). The ability to synthesize uniform PEG chains with terminal amine groups provided researchers with unprecedented control over the structure and properties of their conjugates. This has been particularly impactful in the development of precisely engineered biopharmaceuticals and advanced materials. nih.govnih.gov

The development of heterobifunctional PEGs, with an amine group at one end and a different functional group at the other, further expanded the utility of these linkers, allowing for more complex and specific multi-step conjugation strategies. axispharm.comnih.gov Today, a wide array of amine-terminated PEG derivatives, both homobifunctional and heterobifunctional, and of varying, well-defined lengths, are commercially available, underpinning a vast range of research in medicine, biotechnology, and materials science. sigmaaldrich.combiochempeg.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

72236-27-2 |

|---|---|

Molecular Formula |

C12H28N2O4 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

N-methyl-2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C12H28N2O4/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

ABBOMYUJVDTGJP-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOCCOCCOCCOCCNC |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for N,n Dimethylamino Tetra Ethylene Glycol Menh Peg4 Nhme Conjugates

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of MeNH-PEG4-NHMe conjugates. eurolab.tr Both ¹H and ¹³C NMR provide critical information about the molecular structure and purity.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound molecule. The characteristic signals of the polyethylene (B3416737) glycol (PEG) backbone are typically observed as a prominent peak around 3.5-3.7 ppm. mdpi.comresearchgate.net The protons of the methyl groups attached to the terminal nitrogen atoms (N-CH₃) would present a distinct signal, and the methylene (B1212753) groups adjacent to the nitrogen atoms (N-CH₂-) would also have a characteristic chemical shift. Integration of these signals allows for the quantitative determination of the degree of PEGylation. frontiersin.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives a distinct signal. libretexts.org The carbon atoms of the ethylene (B1197577) glycol repeat units typically resonate around 70 ppm. hmdb.cachemicalbook.com The carbons of the N-methyl groups and the methylene groups adjacent to the nitrogens will also have characteristic chemical shifts, which can be used to confirm the structure of the molecule. researchgate.net The absence of extraneous peaks is a strong indicator of the sample's purity.

| ¹H NMR Chemical Shifts for PEG Derivatives | |

| Functional Group | Typical Chemical Shift (ppm) |

| -OCH₂CH₂- (PEG backbone) | 3.5 - 3.7 mdpi.comresearchgate.net |

| CH₃O- (methoxy group) | 3.38 researchgate.net |

| -CH₂CH₂NH- (adjacent to amine) | 2.5 - 2.9 researchgate.net |

| ¹³C NMR Chemical Shifts for PEG Derivatives | |

| Functional Group | Typical Chemical Shift (ppm) |

| -OCH₂CH₂- (PEG backbone) | ~70 hmdb.cachemicalbook.com |

| N-CH₃ (N-methyl group) | Varies |

| -CH₂-N (Methylene adjacent to nitrogen) | Varies |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the presence of specific functional groups within the this compound molecule and its conjugates. By analyzing the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A broad band around 3500 cm⁻¹ is indicative of O-H stretching, which could arise from terminal hydroxyl groups if the PEG is not fully functionalized, or from absorbed water. scielo.brresearchgate.net The prominent C-O-C ether linkage of the PEG backbone gives rise to strong absorption bands in the region of 1100 cm⁻¹. researchgate.net The presence of the N-H bond in the secondary amine would result in a stretching vibration, while C-N stretching vibrations would also be observable. mdpi.com The absence of certain bands, such as those corresponding to starting materials, can confirm the completion of a reaction. google.com

| FTIR Characteristic Absorption Bands | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (if present) | ~3500 scielo.brresearchgate.net |

| C-H Stretch | ~2870 |

| C=O Stretch (Amide I, if conjugated to a peptide) | ~1624-1626 mdpi.com |

| N-H Bend (Amide II, if conjugated to a peptide) | ~1548-1556 mdpi.com |

| C-O-C Ether Stretch | ~1100 researchgate.net |

| C-N Stretch | ~1448-1455 mdpi.com |

Mass Spectrometry (MS) Approaches for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound conjugates, providing precise molecular weight information and structural details. walshmedicalmedia.com The heterogeneity often introduced by PEGylation makes MS a particularly valuable technique. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. axispharm.com For this compound conjugates, HRMS can confirm the exact molecular formula by measuring the monoisotopic mass with high precision. This is crucial for verifying the successful synthesis and purity of the compound. enovatia.com The technique is sensitive enough to distinguish between compounds with very similar nominal masses but different elemental compositions, thus confirming the identity of the desired product and identifying potential impurities. axispharm.comresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique well-suited for the analysis of large and fragile molecules like PEGylated conjugates. bioneer.comnews-medical.net It is widely used to determine the average molecular weight and the degree of PEGylation in a sample. walshmedicalmedia.comnih.gov The resulting spectrum displays a distribution of peaks, with each peak corresponding to a polymer chain of a different length, separated by the mass of the ethylene glycol repeating unit (44 Da). bath.ac.uk

MALDI-TOF MS can also be instrumental in identifying the site of PEGylation. nih.gov By comparing the mass spectra of the native molecule and its PEGylated counterpart, and through peptide mapping analysis, the location of the PEG attachment can be determined. nih.gov In-source decay (ISD) during MALDI-TOF analysis can provide top-down sequence information, further aiding in the localization of the PEGylation site. nih.govacs.org

| Information from MALDI-TOF MS | |

| Parameter | Description |

| Average Molecular Weight | Provides the average mass of the heterogeneous PEGylated conjugate population. walshmedicalmedia.com |

| Degree of PEGylation | Determines the number of PEG units attached to the molecule. walshmedicalmedia.com |

| Polydispersity | Shows the distribution of different chain lengths in the sample. bath.ac.uk |

| PEGylation Site | Can help identify the location of PEG attachment through comparative analysis. nih.govnih.gov |

Tandem Mass Spectrometry (MS/MS or MS²) provides more detailed structural information by subjecting selected ions from the initial MS analysis to fragmentation. researchgate.net This technique is particularly useful for confirming the sequence of a conjugated peptide or protein and for pinpointing the exact amino acid residue to which the this compound moiety is attached. enovatia.comresearchgate.net

In an MS² experiment, a specific parent ion from the first mass analyzer is selected and then fragmented in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. By analyzing the fragmentation pattern, the connectivity of the atoms within the molecule can be deduced, providing unambiguous confirmation of the conjugation site. researchgate.net This level of detail is critical for understanding the structure-activity relationship of the conjugate. acs.org

Chromatographic Separations for Purity and Conjugate Homogeneity Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound conjugates and determining the homogeneity of the resulting products. papyrusbio.com High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are two powerful methods utilized for these purposes.

High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds and monitoring the stability of their conjugates. mtoz-biolabs.commoravek.com In the context of this compound conjugates, reversed-phase HPLC (RP-HPLC) is frequently employed to separate the conjugate from unreacted starting materials, impurities, and degradation products based on differences in hydrophobicity. mtoz-biolabs.commdpi.com

A typical HPLC system for purity analysis consists of a column packed with a non-polar stationary phase (e.g., C18), a polar mobile phase, a pump to deliver the mobile phase at a constant flow rate, an injector, and a detector (commonly a UV-Vis or mass spectrometry detector). mtoz-biolabs.commoravek.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. mtoz-biolabs.com

Research Findings:

A stability-indicating HPLC method can be developed to provide comprehensive profiling of process-related impurities and stress-induced degradation products. mdpi.com For instance, a study on a different compound utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, successfully separating the active pharmaceutical ingredient from its impurities and degradants. mdpi.com The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters in such methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com For example, in one study, the LOD and LOQ for rivaroxaban (B1684504) were found to be 0.30 ppm and 1.0 ppm, respectively. mdpi.com The precision of HPLC methods, often expressed as the relative standard deviation (RSD) of repeated measurements, is typically very high, with values between 0.1% and 0.5% RSD being achievable for UV detection. chromatographyonline.com

The following table summarizes typical parameters for an HPLC method for purity analysis:

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and phosphate buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 249 nm) |

| Temperature | Ambient |

| Injection Volume | 10-20 µL |

This table presents a generalized set of HPLC conditions. Actual parameters will vary depending on the specific this compound conjugate and the impurities being analyzed.

Size-exclusion chromatography (SEC) is a powerful technique for analyzing the products of PEGylation reactions, separating molecules based on their hydrodynamic volume. sigmaaldrich.cn This method is particularly well-suited for characterizing this compound conjugates, as the addition of the PEG chain results in a significant increase in the molecule's size. nih.gov SEC can effectively separate the PEGylated product from the un-PEGylated starting material and any excess PEG reagent. lcms.cz

The separation in SEC is achieved using a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later.

Research Findings:

SEC is widely recognized as an ideal technique for the separation of PEGylated species. The hydrodynamic size of proteins and other molecules increases upon conjugation with PEG chains, allowing for their separation from the native, unconjugated forms. For instance, a study analyzing a 50 kDa protein, a 40 kDa activated-PEG, and the resulting conjugate demonstrated excellent resolution between the three components using UPLC-based SEC. lcms.cz The use of two-dimensional liquid chromatography (2D-LC), which combines two different chromatographic modes like SEC and reversed-phase, can provide even more comprehensive characterization of complex PEGylated samples. thermofisher.comnih.gov

The following table provides an example of an SEC method for analyzing PEGylated proteins:

| Parameter | Example Condition |

| Column | Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 µm particles, 150 Å |

| Mobile Phase | 150 mM phosphate buffer, pH 7.0 |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 214 nm |

| Sample | Protein, PEGylated Protein |

This table is based on a published method for protein analysis and serves as an illustrative example. sigmaaldrich.cn Specific conditions for this compound conjugates may differ.

Quantitative Assays for Amine Functional Group Concentration and Reactivity

Quantifying the concentration and reactivity of amine functional groups on this compound and its conjugates is essential for controlling conjugation reactions and characterizing the final products. Several assays are available for this purpose, each with its own advantages and limitations.

Fluorescamine (B152294) is a non-fluorescent reagent that reacts specifically with primary amines to form a highly fluorescent pyrrolinone derivative. symbiosisonlinepublishing.comthermofisher.com This reaction is rapid and can be performed at room temperature, making it a convenient method for quantifying primary amines. symbiosisonlinepublishing.com The fluorescence intensity of the product is directly proportional to the concentration of primary amines in the sample. nih.gov

Research Findings:

The fluorescamine assay is highly sensitive, capable of detecting primary amines in the picomole range. thermofisher.com It has been successfully used to quantify the number of unreacted primary amine groups on PEGylated proteins and to determine the coverage density of PEG chains on the surface of gold nanostructures. nih.govnpl.co.uk A calibration curve is typically generated using a standard with a known concentration of primary amines. nih.gov The assay is generally performed in a basic buffer (pH 9-10.5), and fluorescence is measured with excitation around 390 nm and emission around 475-480 nm. nih.govnpl.co.uk It's important to note that buffers containing primary amines, such as Tris, should be avoided as they will interfere with the assay. thermofisher.com

The following table summarizes the key parameters of a fluorescamine-based assay:

| Parameter | Description |

| Reagent | Fluorescamine |

| Target Group | Primary Amines |

| Detection Method | Fluorescence Spectroscopy |

| Excitation Wavelength | ~390 nm |

| Emission Wavelength | ~475-480 nm |

| pH | Basic (e.g., pH 10) |

This table provides a general overview of the fluorescamine assay. Optimal conditions may vary based on the specific application.

The ninhydrin (B49086) assay is a classic colorimetric method for the quantification of amino acids and primary amines. microbenotes.com The reaction between ninhydrin and a primary amine at elevated temperature produces a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at around 570 nm. microbenotes.comresearchgate.net

Research Findings:

The ninhydrin assay is a widely used method for determining the concentration of amino groups on solid supports and in solution. researchgate.net While generally less sensitive than the fluorescamine assay, it provides a reliable and robust method for amine quantification. nih.gov For example, one study found that the ninhydrin assay could be used to quantify amine groups on solid supports, with a calibration performed using octylamine (B49996) as a standard. researchgate.net Another study reported that the ninhydrin assay was able to quantify the amount of unreacted amine groups in a sample, with a detection limit higher than that of the fluorescamine assay. nih.gov

The following table outlines the principles of the ninhydrin assay:

| Parameter | Description |

| Reagent | Ninhydrin |

| Target Group | Primary and Secondary Amines |

| Detection Method | Colorimetric (Spectrophotometry) |

| Wavelength | ~570 nm (for primary amines) |

| Reaction Condition | Elevated Temperature |

This table provides a summary of the ninhydrin assay. Specific protocols and reaction conditions can be found in the cited literature.

Specific labeling strategies offer alternative approaches to quantify active amine groups, particularly on functionalized surfaces. These methods involve reacting the amine groups with a labeling agent that can be subsequently detected and quantified.

FITC-Labeling: Fluorescein isothiocyanate (FITC) is a fluorescent dye that reacts with primary amine groups to form a stable thiourea (B124793) linkage. myu-group.co.jpthermofisher.com The amount of FITC bound to the surface can be quantified by measuring the fluorescence intensity, which provides an estimate of the number of reactive amine groups. myu-group.co.jpmdpi.com Studies have shown that the fluorescence intensity of FITC-labeled surfaces increases with the concentration of FITC used for labeling, eventually reaching a plateau when all accessible amine groups have reacted. myu-group.co.jp

Cu²⁺-Labeling with ICP-MS: This technique involves the complexation of copper ions (Cu²⁺) by the amine groups on a surface. The amount of bound copper is then quantified with high sensitivity and accuracy using inductively coupled plasma-mass spectrometry (ICP-MS). acs.org ICP-MS is an elemental analysis technique that can detect and quantify trace elements with very low detection limits. uniovi.esnih.gov This method offers an indirect but highly sensitive way to determine the density of amine groups on a surface. acs.org The use of elemental labeling combined with ICP-MS is a growing field for the quantification of biomolecules. researchgate.net

The following table compares these two labeling strategies:

| Labeling Strategy | Labeling Agent | Detection Method | Key Advantage |

| FITC-Labeling | Fluorescein isothiocyanate (FITC) | Fluorescence Microscopy/Spectroscopy | Straightforward and widely used fluorescent labeling. |

| Cu²⁺-Labeling | Copper(II) ions (Cu²⁺) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | High sensitivity and absolute quantification of the elemental label. |

This table highlights the main features of FITC and Cu²⁺-labeling for amine quantification.

Applications of N,n Dimethylamino Tetra Ethylene Glycol Menh Peg4 Nhme in Bioconjugation and Functional Material Design Research

Role of MeNH-PEG4-NHMe in Bioconjugation Chemistry

Bioconjugation chemistry involves the joining of two molecules, at least one of which is a biomolecule. This compound, with its amine groups and flexible polyethylene (B3416737) glycol (PEG) spacer, is well-suited for this purpose. chempep.com The PEG linker enhances properties like solubility and stability of the resulting conjugate. axispharm.com

Amide Bond Formation with Carboxyl Groups or Activated Esters

The primary amine groups of this compound readily react with carboxylic acids or their activated forms, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. hepatochem.comthermofisher.com This reaction is a cornerstone of bioconjugation, allowing for the covalent linkage of the PEG spacer to proteins and other biomolecules that possess carboxyl groups or have been modified to contain them. chempep.comscielo.br The reaction with NHS esters is particularly efficient, proceeding under mild conditions to create a stable amide linkage. creativepegworks.comlumiprobe.com

Table 1: Amide Bond Formation Reactions

| Reactant 1 | Reactant 2 | Resulting Bond | Key Features |

|---|---|---|---|

| This compound | Carboxylic Acid | Amide | Requires activating agents like carbodiimides. hepatochem.com |

Reductive Amination with Aldehyde-Containing Biomolecules

This compound can be conjugated to biomolecules containing aldehyde groups through a process called reductive amination. jpsionline.com This reaction first forms a Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride. biochempeg.comeuropeanpharmaceuticalreview.com This method is particularly useful for modifying the N-terminus of proteins where the alpha-amine can be selectively targeted under specific pH conditions. europeanpharmaceuticalreview.comfrontiersin.org

Table 2: Reductive Amination Process

| Step | Reactants | Intermediate/Product | Reagents |

|---|---|---|---|

| 1 | This compound + Aldehyde-containing biomolecule | Schiff Base | - |

Homobifunctional Crosslinking of Similar Molecular Entities

As a homobifunctional crosslinker, this compound possesses two identical reactive amine groups. jpsionline.comthermofisher.com This allows it to link two molecules that both have a compatible reactive group, such as a carboxyl group or an activated ester. scbt.com This is useful for creating dimers of proteins or other molecules, which can be important for studying protein structure and interactions. jpsionline.comnih.gov The PEG4 spacer arm provides a defined distance between the linked molecules. nih.gov

Site-Specific Protein Conjugation, with Emphasis on N-Terminal Amine PEGylation

A key application of this compound is in the site-specific modification of proteins, a process known as PEGylation. nih.gov By controlling reaction conditions, such as pH, it is possible to selectively target the N-terminal alpha-amino group of a protein. scielo.brfrontiersin.org This is because the pKa of the N-terminal amine is typically lower than that of the epsilon-amino groups of lysine (B10760008) residues, making it more reactive at a lower pH. frontiersin.orgfrontiersin.org This site-specific PEGylation can lead to more homogeneous products with preserved biological activity. scielo.brnih.gov

Contribution to Antibody-Drug Conjugate (ADC) Linker Design and its Impact on Conjugate Properties

Table 3: Impact of PEG Linkers on ADC Properties

| Property | Effect of PEG Linker | Reference |

|---|---|---|

| Solubility | Increased | adcreview.com |

| Stability | Increased | |

| Aggregation | Reduced | adcreview.com |

| Circulation Half-life | Increased | adcreview.com |

Integration into Cleavable Linker Systems for Controlled Release and Analytical Applications

This compound can be incorporated into more complex linker systems that are designed to be cleaved under specific conditions. lifetein.com These cleavable linkers are important for applications like controlled drug release, where the therapeutic agent is released from the conjugate only at the target site, for instance, within a cancer cell. axispharm.combinaytara.org The cleavage can be triggered by changes in pH or the presence of specific enzymes. This strategy enhances the targeted delivery of the payload and minimizes off-target effects. axispharm.com

Utilization in Solid-Phase Peptide Synthesis from PEG Chains ("Grafting to" Methods)

In the realm of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the properties of the solid support resin are critical for the successful assembly of peptide chains. Traditional polystyrene resins can sometimes be suboptimal for the synthesis of long or hydrophobic peptides due to poor solvation of the growing peptide chain. To address this, hybrid materials have been developed by grafting polar PEG chains onto the polystyrene backbone, creating PEG-polystyrene (PEG-PS) graft supports. acs.org These supports combine the mechanical stability of polystyrene with the favorable solvation characteristics of PEG, creating a more "liquid-like" environment that enhances reaction kinetics and improves the synthesis of complex peptides. polysciences.comresearchgate.net

The "grafting to" approach is a key method for creating these advanced supports, and it is here that diamino-PEG linkers like N,N'-Dimethylamino-Tetra(ethylene glycol) (or its primary amine analogue, Amino-PEG4-Amine) find application. Research has demonstrated the development of PEGylated core-shell resins where a diamino PEG is used to modify the surface of an existing resin, such as aminomethyl (AM) polystyrene. scientificlabs.co.uk In this method, one of the terminal amine groups of the diamino-PEG covalently attaches to the functionalized solid support, leaving the other terminal amine free for the initiation of peptide synthesis.

A key advantage of this strategy is the ability to control the loading capacity of the resin by optimizing the PEG coupling reaction conditions. scientificlabs.co.uk The resulting PEG-grafted supports exhibit superior swelling properties in a wide range of solvents used in SPPS, from nonpolar to polar, which is a significant improvement over conventional polystyrene resins. acs.org This enhanced swelling ensures better accessibility of reagents to the growing peptide chain, leading to improved coupling efficiencies and higher purity of the final peptide product. scientificlabs.co.ukalfa-chemistry.com Research has shown that PEG-PS supports constructed with diamino-PEG derivatives are stable under typical SPPS conditions and perform well in both batch and continuous-flow reactors. acs.orgnih.gov

| Resin Type | Modification Strategy | Key Advantage | Reference |

| PEG-AM SURE™ | Surface modification of AM SURE™ resin with diamino PEG. | Improved performance in synthesizing challenging peptide sequences. | scientificlabs.co.uk |

| PEG-PS Graft Support | Grafting homobifunctional PEG diamine onto a polystyrene solid support. | Enhanced solvation properties and stability for SPPS. | acs.org |

Applications of this compound in Functional Materials Science

The unique properties of this compound extend beyond peptide synthesis into the broader field of functional materials science. Its ability to act as a flexible, hydrophilic, and bifunctional crosslinker or surface modifier is leveraged in creating materials with tailored properties for biomedical and advanced technological applications.

A critical challenge in the design of biomedical devices and diagnostic platforms is minimizing the non-specific adsorption of proteins and other biomolecules, which can lead to biofouling, loss of sensitivity, and adverse biological responses. Surface modification with PEG, a process known as PEGylation, is a widely adopted strategy to create bio-inert surfaces. nih.govmdpi.com The hydrophilic and flexible PEG chains form a hydration layer that sterically repels proteins and cells. mdpi.com

Short, linear diamino-PEGs are effective agents for this purpose. They can be used to create crosslinked platform coatings that are highly resistant to protein fouling. In one study, a multifunctional coating was developed by crosslinking PEG diepoxide with diaminopropane, a short-chain diamine that serves a similar structural role to this compound. nih.gov This coating demonstrated a significant reduction in fibronectin adsorption and cell attachment. Furthermore, the presence of amine groups allows for the covalent immobilization of specific bioactive signals, such as cell-adhesive peptides (e.g., cRGDfK), enabling the creation of surfaces that both resist non-specific interactions and promote specific, desired cellular responses. nih.gov

In another approach, nanoparticles composed of a poly(ε-caprolactone) (PCL) core were surface-modified using a mixture of PEG-PCL copolymers and a diamino-terminated PCL. mdpi.com The incorporation of the diamino-functionalized polymer resulted in nanoparticles with a positive surface charge and altered PEG conformation on the surface, which influenced their interactions with proteins like human serum albumin and mucin. mdpi.com Such studies demonstrate how short diamino linkers can be used to precisely tune the surface chemistry and biological interactions of materials.

| Surface/Material | Modification Method | Outcome | Reference |

| General Material Surface | Crosslinking of PEG diepoxide and diaminopropane. | Reduced protein adsorption and bacterial attachment. | nih.gov |

| Polyacrylate Hydrogels | Incorporation of PEG-diacrylate into the hydrogel matrix. | 10-fold decrease in non-specific binding in immunoassays. | nih.gov |

| PCL Nanoparticles | Nanoprecipitation with diamino-terminated PCL and PEG-PCL. | Tunable surface charge and interaction with proteins. | mdpi.com |

Nanoparticles, such as semiconductor quantum dots (QDs) and metallic nanoparticles, are powerful tools for biomedical imaging and diagnostics due to their unique optical properties. nih.govnih.gov However, their utility in biological systems requires surface functionalization to ensure aqueous solubility, biocompatibility, and targeting specificity. Diamino-PEG linkers are instrumental in this process.

In one notable study, highly fluorescent cadmium selenide/zinc sulfide (B99878) (CdSe/ZnS) quantum rods were made water-soluble and biocompatible by linking diamino-terminated PEG molecules to their surface using carbodiimide (B86325) (EDC) crosslinker chemistry. nih.gov These functionalized nanorods were then used for in vivo fluorescence imaging to study cellular uptake mechanisms in Hydra. The researchers found that by varying the amount of diamino-PEG attached to the nanoparticle surface, they could precisely control the surface charge, which in turn dictated the interaction of the nanoparticles with cell membranes and their subsequent uptake. nih.gov

Similarly, carbon nano-onions (CNOs) have been PEGylated with a diamino-PEG derivative (4,7,10-trioxa-1,13-tridecanediamine) via an EDC-mediated amidation reaction. researchgate.net This surface modification is crucial for developing these carbon nanostructures as potential fluorescent probes for cellular imaging. In the field of theranostics, which combines therapy and diagnostics, the near-infrared dye IR820 was covalently conjugated with a 6 kDa PEG-diamine. dovepress.com The resulting nanoconjugates, approximately 150 nm in diameter, not only retained the fluorescent properties of the dye for imaging but also showed enhanced hyperthermia-mediated cytotoxicity in cancer cells, demonstrating a dual-functionality enabled by the diamino-PEG linker. dovepress.com

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used as scaffolds in tissue engineering and as vehicles for controlled drug release. researchgate.netjenkemusa.com Their properties, such as mechanical strength, degradation rate, and mesh size, can be tailored by the choice of polymer and crosslinking agent. Linear diamino-PEGs like this compound can act as effective homobifunctional crosslinkers.

Research has shown the fabrication of hydrogels via dynamic imine crosslinking by mixing a 4-arm PEG terminating in aldehyde groups with a linear diamine PEG. researchgate.net This reaction forms a stable, hydrated 3D network suitable for biomedical applications. In another strategy, the natural polymer alginate was covalently crosslinked with diamino-PEG molecules of varying molecular weights (from 200 to 3400 Da) using carbodiimide chemistry. researchgate.net This approach allowed for the creation of hydrogels with a wide range of elastic moduli (10-110 kPa), providing the ability to tune the mechanical properties of the scaffold to match those of specific tissues. researchgate.net Such tunable scaffolds are critical for directing cell behavior and promoting tissue regeneration.

The use of diamino-PEGs as crosslinkers is also central to creating injectable hydrogels for controlled drug delivery. acs.org For instance, hydrogels can be formed via a Michael addition reaction between multi-arm PEG macromers and degradable or non-degradable crosslinkers, with a proposed degradation mechanism involving the release of a diamino PEG molecule. acs.org This controlled degradation is essential for the sustained release of therapeutic agents over time.

| Hydrogel System | Crosslinking Mechanism | Key Feature | Application Area | Reference |

| 4-arm PEG-aldehyde + linear diamine PEG | Dynamic imine bond formation | Formation of a stable 3D network | Tissue Engineering | researchgate.net |

| Alginate + diamino-PEG | Carbodiimide-mediated covalent coupling | Tunable mechanical properties (10-110 kPa) | Tissue Engineering | researchgate.net |

| PEG-alt-poly(mercapto-succinic acid) + crosslinker | Michael addition | Controlled degradation and release of diamino PEG | Drug Delivery | acs.org |

Understanding the adhesive forces between surfaces at the micro and nano-scale is crucial in many areas of materials science and biology. The colloidal probe technique, which utilizes an atomic force microscope (AFM) with a spherical particle attached to the cantilever, is a primary method for direct force measurements. polysciences.comresearchgate.net To study the interactions of soft, biological, or biocompatible materials, researchers have developed "soft" colloidal probes (SCPs).

One innovative approach involves the synthesis of SCPs from highly compliant poly(ethylene glycol) (PEG) microparticles. acs.org While the chemical inertness of PEG is an advantage for creating non-fouling probes, it complicates the introduction of functional groups needed to study specific interactions. To overcome this, a versatile surface modification procedure was developed using radical chemistry with benzophenone (B1666685) as a photoinitiator. acs.org This method allows for the direct grafting of various functionalities, including amine groups, onto the PEG network of the microparticle. By introducing amine-terminated molecules, researchers can create probes that can be used to measure adhesion energies arising from specific interactions, such as electrostatic or acid-base interactions in aqueous media. acs.org The use of soft, functionalized PEG probes provides high sensitivity, making it possible to detect very weak biological interactions. acs.org

Carbon nanotubes (CNTs) possess extraordinary mechanical and electrical properties, making them attractive for applications in electronics, sensors, and composites. rsc.orgrsc.org However, their inherent hydrophobicity and tendency to aggregate hinder their processability and integration into other materials. frontiersin.org Covalent functionalization of the CNT surface is a key strategy to improve their dispersion and impart new functionalities. acs.orgnih.gov

Short-chain diamines can be used to modify the surface of CNTs. One method involves the electrochemical oxidation of an aliphatic diamine, such as ethylene (B1197577) diamine, to covalently graft amine functionalities onto the surface of carbon nanotube fibers. rsc.org This process alters the surface properties of the CNTs while preserving their bulk electrical and mechanical integrity. The introduced amine groups can then serve as anchor points for further modification or for improving interfacial adhesion in composite materials.

Another common approach is the amidation of carboxyl groups that have been previously introduced onto the CNT surface through oxidation with strong acids. scialert.netresearchgate.net A diamine like this compound can react with these carboxylated CNTs, attaching the flexible, hydrophilic PEG chain to the nanotube surface. This "grafting to" method not only improves the solubility and biocompatibility of the CNTs but also provides a terminal amine group for subsequent conjugation with other molecules, such as fluorescent dyes, drugs, or biomolecules, creating multifunctional nanomaterials for advanced research applications. acs.orgnih.gov

Impact of Oligo(ethylene glycol) Linker Length and Amine Functionality in Proteolysis Targeting Chimeras (PROTACs) Research

The oligo(ethylene glycol) chain is a frequently used linker motif in PROTAC design due to its hydrophilicity, which can improve the solubility of the entire molecule in aqueous physiological environments. precisepeg.comchemscene.com The discrete length of the this compound linker, containing four ethylene glycol units, provides a specific and optimized spatial distance between the two binding ligands. chemscene.commedchemexpress.com This defined length is crucial, as the linker must be long enough to bridge the POI and the E3 ligase effectively without causing steric hindrance, yet not so long that it leads to unproductive binding or reduced stability of the ternary complex. Research has shown that varying the PEG linker length can dramatically alter degradation efficiency, making the defined structure of a PEG4 linker advantageous for systematic optimization. rsc.orgacs.org

| Linker Feature | Influence on PROTAC Design | Reference |

|---|---|---|

| Oligo(ethylene glycol) Core (PEG4) | Imparts hydrophilicity, improving solubility and compatibility with physiological environments. Provides optimal, defined spacing between POI and E3 ligase ligands. | precisepeg.comchemscene.com |

| Defined Linker Length | Crucial for effective ternary complex formation. An optimal linker length maximizes the interaction between the target protein and E3 ligase for efficient degradation. | rsc.orgacs.orgchemscene.com |

| Terminal Amine Functionality (NHMe) | Provides reactive handles for conjugation. The polarity and hydrogen bonding capacity of the amine groups can influence linker flexibility and help stabilize the ternary complex. | precisepeg.comacs.org |

Influence of Discrete PEG Linkers on In Vivo Pharmacokinetics in Preclinical Radiotracer Research

Radiotracers, molecules labeled with a radioactive isotope, are essential for non-invasive imaging techniques like Positron Emission Tomography (PET). europa.eu The pharmacokinetic (PK) profile of a radiotracer—its absorption, distribution, metabolism, and excretion—is paramount to its utility for generating clear, high-contrast images. Discrete PEG linkers, such as this compound, are increasingly incorporated into radiotracer design to modulate these PK properties. uzh.chnih.govbiochempeg.com

The length of the PEG linker has a significant impact on the radiotracer's behavior in vivo. Studies comparing different PEG linker lengths have demonstrated that these modifications can alter tumor uptake and clearance kinetics from non-target tissues. nih.govacs.org For instance, the incorporation of a PEG3 linker into an 89Zr-labeled antibody construct was found to increase its aqueous solubility but also led to more rapid excretion compared to constructs without the PEG chain. nih.gov This faster clearance of metabolites can be advantageous, as it reduces background signal and radiation dose to the patient, thereby enhancing image quality. uzh.chnih.gov Similarly, in the development of 99mTc-labeled cyclic RGD dimers for imaging integrin αvβ3, the inclusion of PEG4 linkers was shown to improve tumor uptake and accelerate clearance from noncancerous organs. acs.org

| Radiotracer Study | Key Finding Regarding PEG Linker | Reference |

|---|---|---|

| 89Zr-DFO-PEG3-azepin-mAb | A PEG3 linker improved aqueous solubility but also increased the rate of metabolic clearance, leading to reduced background signal. | nih.gov |

| 99mTc-labeled RGD dimers | Incorporation of PEG4 linkers improved tumor uptake and enhanced clearance from non-target organs. | acs.org |

| GRPR-targeting antagonist | It was hypothesized that a C-terminal NHMe group could reduce background radioactivity in the liver and intestines. | iiarjournals.org |

Investigation of Linker Length and Ligand Density Effects on Multivalent Nanoparticle-Receptor Interactions

The functionalization of nanoparticle surfaces with targeting ligands is a key strategy for enhancing their delivery to specific cells, such as cancer cells that overexpress certain receptors. researchgate.netfrontiersin.org The interaction between these multivalent nanoparticles and cell surface receptors is a complex process governed by several factors, including the density of the ligands on the nanoparticle surface and the properties of the linker used to attach them. researchgate.netrsc.orgacs.org

The length of the oligo(ethylene glycol) linker is a critical design parameter. rsc.orgacs.org The this compound linker provides a specific spacer length that influences the mobility and accessibility of the attached ligand. rsc.org Studies have shown that linkers must be long enough to allow the ligand to effectively reach and bind its receptor, overcoming steric hindrance from the nanoparticle surface and other neighboring ligands. However, excessively long and flexible linkers can lead to the ligand becoming entangled in the surrounding PEG corona, reducing its availability for receptor binding. rsc.orgacs.org Research on cRGD-decorated nanoparticles found that NPs with short PEG2k linkers had a higher uptake efficiency compared to those with longer PEG3.5k or PEG5k linkers. acs.org The shorter linkers reduced the entropic penalty upon binding and promoted cooperative binding to integrin receptors. acs.org

| Parameter | Effect on Nanoparticle-Receptor Interaction | Reference |

|---|---|---|

| Linker Length (e.g., PEG4) | Affects ligand mobility and accessibility. Shorter linkers can reduce entropic loss upon binding, while longer linkers risk entanglement. An optimal length is needed to present the ligand effectively. | rsc.orgacs.org |

| Ligand Density | A sufficient density is required for multivalent binding and high avidity. However, very high densities can restrict ligand mobility and decrease cellular uptake. | researchgate.netscispace.com |

| Ligand Mobility | The freedom of movement of the tethered ligand is crucial for optimal cell uptake. Using a mix of short and long PEG chains can enhance ligand mobility and accessibility. | researchgate.netrsc.org |

Computational and Theoretical Studies of Short Oligo Ethylene Glycol Linkers, with Specific Relevance to N,n Dimethylamino Tetra Ethylene Glycol Menh Peg4 Nhme

Molecular Modeling Approaches for Conformational Analysis of Oligo(ethylene glycol) Spacers

Molecular modeling is crucial for dissecting the conformational landscape of OEG spacers. These linkers are not simple, rigid rods but flexible chains that can adopt a multitude of conformations. The preferred geometry is a delicate balance of various intramolecular and intermolecular interactions.

Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational possibilities. acs.orgnih.gov By simulating the movement of atoms over time, MD can reveal the dynamic nature of OEG linkers and how their conformations are influenced by the surrounding environment. nih.govacs.org Force fields, such as the CHARMM ether force field (C35r) and the General AMBER force field (GAFF), are essential components of these simulations, as they define the potential energy of the system as a function of its atomic coordinates. nih.govrsc.org The accuracy of these force fields is critical, with studies showing that GAFF can reproduce experimental data for PEG tetramers with high fidelity. rsc.org

Table 1: Comparison of Simulated and Experimental Properties of Tetraethylene Glycol (TeEG) at 328 K using the GAFF force field. rsc.org

| Property | Experimental Value | Simulated Value (GAFF) | Deviation (%) |

| Density | - | - | ~4 |

| Self-diffusion coefficient (D) | - | - | 4 |

| Viscosity (η) | - | - | 9 |

| Dη | - | - | ~5 |

Note: Specific experimental values were not provided in the source material, but the percentage deviations were reported.

Computational Tools for Designing Bivalent Ligands and Predicting Spacer Conformations in Research Contexts

The rational design of bivalent ligands, which consist of two pharmacophoric units connected by a linker, heavily relies on computational tools. nih.govresearchgate.netresearchgate.net These tools help in determining the optimal length and conformation of the spacer required for simultaneous binding to two target sites. nih.gov

One such approach involves using molecular modeling software, like the Molecular Operating Environment (MOE), to define and prioritize preferred spacer lengths. nih.govresearchgate.netcsic.es These tools can link pharmacophore units via the shortest pathway along the van der Waals surface of the target proteins, identifying plausible conformations for a flexible spacer. nih.govcsic.es This process often involves a stepped energy minimization protocol to refine the structure of the bivalent ligand. nih.gov

The validation of these computational tools is often performed by comparing the predicted conformation of a linker with experimentally determined structures, such as those obtained from X-ray crystallography. nih.gov For example, the predicted conformation of the three-unit PEG spacer in the PROTAC bivalent ligand MZ1 showed very good agreement with its known crystal structure. nih.govresearchgate.net These computational methods can rapidly assess the preferred linker length for various systems, accelerating the design and synthesis of new bivalent ligands. nih.govresearchgate.net

Assessment of Optimal Linker Length in Molecular Systems (e.g., PROTACs) Using Computational Methodologies

In the context of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of activity. explorationpub.comnih.gov Computational methods have become instrumental in assessing the optimal linker length to facilitate the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). explorationpub.commdpi.com

If a linker is too short, steric clashes can prevent the simultaneous binding of the two ligands. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into the required proximity for ubiquitination. explorationpub.com The ideal linker length is therefore case-specific and needs to be individually assessed. mdpi.com

Computational approaches play a vital role in this optimization process. mdpi.com Protein-protein docking can be used to design the optimal linker distance. mdpi.com Other in silico methods involve separately docking the PROTAC's constituent ligands into their respective protein pockets to estimate the minimal required linker length. explorationpub.com These computational techniques, often coupled with experimental structure-activity relationship (SAR) studies, are crucial for the development of potent and selective PROTACs. explorationpub.comnih.gov Studies have shown that for some systems, a minimum linker length of 15 atoms is necessary for good activity, with an optimal size around 16-17 atoms. ub.edu

Table 2: General Observations on PROTAC Linker Length from Computational and Experimental Studies. mdpi.comub.edumdpi.com

| Linker Length | General Outcome |

| Too Short (<12-15 atoms) | Potential for steric clashes, reduced or no activity. explorationpub.comub.edu |

| Optimal (Varies, e.g., 15-20 atoms) | Facilitates productive ternary complex formation and target degradation. mdpi.comub.edu |

| Too Long | May not bring proteins into close proximity, potentially altering molecule stability. explorationpub.commdpi.com |

Density Functional Theory (DFT) Applications for Investigating Ligand Strain and Complex Stability in Functionalized PEG Systems

Density Functional Theory (DFT) is a quantum mechanical method that allows for the investigation of the electronic structure of molecules. asianpubs.orgmdpi.com It is particularly useful for studying functionalized PEG systems, providing insights into ligand strain, complex stability, and intermolecular interactions. rsc.orgacs.org

DFT can be used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and interaction energies. rsc.orgdiva-portal.org For instance, DFT calculations have been employed to study the interaction between PEG-based nanocomposites and drugs, determining binding energies and optimal adsorption sites. acs.org In a study of a graphene oxide-based PEG (GO/PEG) nanocomposite with the antibiotic cephalexin, DFT calculations revealed a binding energy of -25.67 kcal/mol for the stable configuration of the PEGylated system. acs.org

Furthermore, DFT is applied to understand how functionalization and chain length affect the electronic properties and reactivity of PEG oligomers. rsc.org By analyzing frontier molecular orbitals (HOMO and LUMO), one can predict a molecule's chemical reactivity. acs.org Studies on ethylene (B1197577) glycol-b-tetra(aniline)-b-ethylene glycol oligomers have shown that the interaction with urea (B33335) decreases as the oligomer chain length increases, which was attributed to decreased charge delocalization in the longer units. rsc.org DFT can also be used to calculate ligand strain energy, which is the energy penalty a ligand pays to adopt its bound conformation compared to its lowest energy conformation in solution. arxiv.org Tools like StrainRelief, which use machine learning potentials trained on DFT data, can estimate ligand strain with high accuracy. arxiv.org

Simulation of MeNH-PEG4-NHMe in Different Solvent Environments for Understanding Conformational Dynamics Relevant to Conjugation Efficiency

The solvent environment plays a critical role in the conformational dynamics of PEG linkers like this compound, which in turn affects their efficiency in conjugation reactions. Molecular dynamics (MD) simulations are the primary tool for investigating these solvent-dependent effects at an atomic level. nih.govnih.gov

Simulations have shown that in aqueous solutions, PEG chains tend to adopt a helical conformation, which is a result of favorable interactions with water molecules. acs.org The hydration structure around the PEG chain is crucial for its behavior. acs.orgresearchgate.net MD simulations can probe the structural and dynamic properties of these hydration waters. researchgate.net The flexibility and conformation of the PEG chains are influenced by their interactions with the solvent. researchgate.net For instance, simulations of PEGylated peptides have indicated that the conformational properties of charged peptides are more significantly affected by the PEG spacer than those of neutral peptides. acs.orgnih.gov

The choice of solvent can alter the conformational preferences of the linker. While water promotes a helical structure, the behavior in different organic solvents can vary. researchgate.net MD simulations can be used to study the swelling of polymer networks in different solvents and the translational dynamics of solvent molecules within the polymer matrix. researchgate.net Understanding these conformational dynamics in various solvent environments is key to predicting and optimizing the efficiency of conjugation reactions involving this compound, as the accessibility of the terminal amine groups for reaction will be dependent on the linker's conformational state.

Future Research Directions and Emerging Paradigms for Bifunctional Amine Terminated Oligo Ethylene Glycol Systems

Development of Novel Synthetic Routes for Higher-Purity and Cost-Effective Discrete Amine-Terminated Oligo(ethylene glycol)s

Future research is focused on developing more efficient and cost-effective synthetic strategies to produce high-purity, discrete amine-terminated OEGs. One promising approach involves the use of a Boc-protected amino-PEG synthesis, which has been shown to yield purities between 95-99%. mdpi.com Another innovative method is the reductive coupling of a primary azide (B81097) to bifunctional OEG-azide precursors, resulting in a symmetrical dialkylamine with minimal structural disruption to the OEG backbone. researchgate.net The development of synthetic methodologies suitable for large-scale production from readily available and inexpensive starting materials is a key area of investigation. nih.gov An improved synthesis of purer ethylene (B1197577) glycol oligomers has enabled the creation of longer discrete chains, such as 16- and 32-mers, with sufficient purity for complex applications. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Boc-Protected Amino-PEG Synthesis | Utilizes (Boc)₂NH for the substitution reaction followed by deprotection. mdpi.com | High purity (95-99%) of the final product. mdpi.com |

| Reductive Dimerization of OEG-Azides | Convergent synthesis pathway using reductive coupling of a primary azide. researchgate.net | Produces symmetrical dialkylamines with minimal structural perturbation. researchgate.net |

| Desymmetrization of OEGs | Sequential conversion of hydroxyl groups to desired functionalities. nih.gov | Allows for the creation of a variety of heterobifunctional linkers. nih.gov |

Advanced Strategies for Enhanced Analytical Characterization of Complex MeNH-PEG4-NHMe Conjugates

The characterization of PEGylated molecules, especially complex conjugates formed using linkers like this compound, presents significant analytical challenges due to factors like PEG heterogeneity and the site of PEG attachment. nih.gov Mass spectrometry (MS) has become an indispensable tool for characterizing PEGylated proteins, providing information on the average molecular weight and the degree of PEGylation. nih.gov

Advanced analytical techniques are continuously being developed to provide more detailed structural information. A combination of ion exchange chromatography (IXC) with online electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) can offer insights into different types of post-translational modifications within a single therapeutic protein. rsc.org Liquid chromatography coupled to mass spectrometry (LC/MS) is another powerful technique for the structural characterization of PEGylated peptides and proteins. nih.gov Specifically, LC/MS methodologies that use post-column addition of amines can yield accurate masses of PEGylated products, while in-source fragmentation combined with CID-MS/MS can elucidate the specific sites of PEGylation. nih.gov For complex biological samples, direct LC/MS analysis of animal sera, with or without a simple acetonitrile (B52724) precipitation step, has proven effective for characterizing PEGylated products and their degradation pathways. acs.org

| Analytical Technique | Information Provided | Application |

| Mass Spectrometry (MS) | Average molecular weight, degree of PEGylation. nih.gov | General characterization of PEGylated proteins. nih.gov |

| IXC-ESI-MS/MS | Information on deamidation, glycosylation, and extent of PEGylation. rsc.org | Characterization of heterogeneous PEGylated protein therapeutics. rsc.org |

| LC/MS and LC/MS/MS | Accurate masses, PEGylation sites, and structural elucidation. nih.gov | Detailed structural characterization of PEGylated peptides and proteins. nih.gov |

| Direct LC/MS of Biological Matrices | Decomposition pathways in animal sera. acs.org | In vivo characterization of PEGylated bioproducts. acs.org |

Elucidating the Metabolic Fate of Short Discrete Amine-Terminated PEG Linkers in Biological Systems for Improved Research Design

Understanding the metabolic fate of PEG linkers is critical for the design of effective and safe bioconjugates. nih.gov While PEGylation is a well-established strategy to modify the pharmacokinetic and pharmacodynamic properties of therapeutic agents, the linker itself is not always an inert component. uzh.ch Studies have shown that even short, discrete PEG linkers can significantly impact the in vivo metabolism of a conjugate. nih.govacs.org

Designing this compound Derivatives with Orthogonal Functionalities for Multi-Step Bioconjugation

The development of bifunctional linkers with orthogonal reactive groups is a key area of research for creating complex, multifunctional bioconjugates. Orthogonal chemistry refers to reactions that can occur in the presence of each other without cross-reactivity. nih.govwikipedia.org This allows for the sequential or simultaneous attachment of different molecules to the linker in a controlled manner.

Derivatives of this compound can be designed to incorporate a variety of functional groups that are orthogonal to the terminal amines. For example, one amine could be used for an initial conjugation, while the other is modified to introduce a group suitable for a "click chemistry" reaction, such as an azide or an alkyne. nih.gov Click chemistry reactions are known for their high efficiency, specificity, and biocompatibility. nih.gov Other strategies include incorporating functionalities that allow for pH-sensitive or enzyme-cleavable release of a payload. nih.govchemistryviews.org The ability to introduce multiple, distinct functionalities onto a single PEG linker opens up possibilities for creating sophisticated drug delivery systems, diagnostic agents, and research tools. spirochem.com

| Orthogonal Chemistry | Reactive Partners | Key Features |

| Copper-Free Click Chemistry | Azide and Cyclooctyne | Bioorthogonal, fast reaction rates, no cytotoxic copper catalyst. wikipedia.org |

| Thiol-ene Click Chemistry | Thiol and Alkene | Cysteine-selective, stable crosslinker formation. rsc.org |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Alkoxyamine/Hydrazine (B178648) | Reversible under acidic conditions, useful for pH-responsive systems. nih.govacs.org |

| Tetrazine Ligation | Tetrazine and Strained Alkene/Alkyne | Extremely fast kinetics, excellent orthogonality. researchgate.net |

Exploration of this compound in Advanced Self-Assembled Systems and Supramolecular Chemistry Research

The defined length and bifunctional nature of this compound make it an attractive building block for the construction of advanced self-assembled systems and for applications in supramolecular chemistry. Supramolecular chemistry involves the study of systems held together by non-covalent interactions. rsc.org PEG chains are frequently used in this field due to their water solubility and ability to influence the self-assembly process. fu-berlin.de

This compound can be used as a flexible linker to connect different molecular components, driving the formation of specific supramolecular architectures. For example, it can be incorporated into polymer-based molecular tweezers, where the PEG chain acts as a water-soluble carrier. mdpi.com In the field of drug delivery, PEG linkers can be used to create self-assembling nanoparticles or to modify surfaces to prevent non-specific protein adsorption, a phenomenon often referred to as "non-fouling". rsc.orgresearchgate.net The ability to precisely control the linker length with discrete PEGs is crucial for tuning the properties of these self-assembled systems, such as the stability and responsiveness of hydrogels or the spacing between nanoparticles in core-satellite assemblies. rsc.orgjst.go.jp

Rational Design Principles for Optimizing Linker Length and Architecture in Targeted Molecular Assemblies

Rational design principles are being developed to optimize linker properties for specific applications. For PROTACs, the linker's characteristics are crucial for achieving the correct spatial orientation between the target protein and the E3 ligase to facilitate protein degradation. explorationpub.com Studies have shown that both increasing and decreasing the linker length can enhance the potency of a PROTAC, highlighting the empirical nature of linker optimization. nih.govescholarship.org Computational approaches, such as molecular dynamics simulations, are becoming increasingly valuable for predicting the optimal linker length and conformation, thereby reducing the need for extensive empirical screening. escholarship.org The hydrophilicity of the linker, often modulated by incorporating PEG units, is another key parameter that can influence the pharmacokinetic properties and reduce non-specific toxicity. The goal is to move beyond a trial-and-error approach to a more predictive and rational design of linkers for targeted molecular assemblies. escholarship.org

| Design Parameter | Impact on Molecular Assembly | Example Application |

| Linker Length | Affects stability, potency, and selectivity. nih.govexplorationpub.com | Optimizing the distance between the two binding domains in a PROTAC. explorationpub.com |

| Linker Flexibility | Influences the formation of stable ternary complexes. nih.gov | Alkyl and PEG-based linkers are commonly used for their flexibility. nih.gov |

| Linker Hydrophilicity | Improves solubility and reduces non-specific uptake and toxicity. | Incorporation of PEG units to create more favorable pharmacokinetic profiles. |

| Linker Attachment Site | Affects the biological activity of the conjugated molecules. nih.gov | Ensuring that the linker does not interfere with the binding of an antibody to its antigen. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.